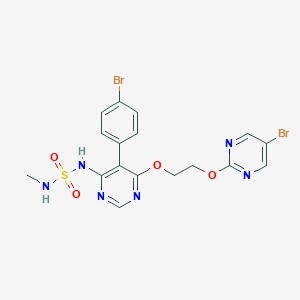
2-Bromo-1,4-dimethoxynaphthalene
Overview
Description
2-Bromo-1,4-dimethoxynaphthalene is an organic compound with the molecular formula C12H11BrO2. It is a derivative of naphthalene, where two methoxy groups are attached to the 1 and 4 positions, and a bromine atom is attached to the 2 position. This compound is used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,4-dimethoxynaphthalene typically involves the bromination of 1,4-dimethoxynaphthalene. One common method is the reaction of 1,4-dimethoxynaphthalene with bromine in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions. The reaction is usually carried out at low temperatures to ensure selective bromination at the 2-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of photochemical bromination techniques can also be employed to enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,4-dimethoxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The bromine atom can be reduced to form 1,4-dimethoxynaphthalene.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of 2-amino-1,4-dimethoxynaphthalene or 2-thio-1,4-dimethoxynaphthalene.
Oxidation: Formation of 2-bromo-1,4-naphthoquinone.
Reduction: Formation of 1,4-dimethoxynaphthalene.
Scientific Research Applications
2-Bromo-1,4-dimethoxynaphthalene is utilized in various scientific research fields:
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the synthesis of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1,4-dimethoxynaphthalene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy groups can undergo oxidation or reduction. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical entities .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxynaphthalene: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1,4-dimethoxybenzene: Similar structure but with a benzene ring instead of a naphthalene ring, leading to different reactivity and applications.
2-Bromo-3-methoxy-1,4-dimethoxynaphthalene: Contains an additional methoxy group, affecting its chemical properties and reactivity.
Uniqueness
2-Bromo-1,4-dimethoxynaphthalene is unique due to the presence of both bromine and methoxy groups on the naphthalene ring, providing a balance of reactivity and stability. This makes it a versatile compound for various chemical transformations and research applications.
Properties
IUPAC Name |
2-bromo-1,4-dimethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c1-14-11-7-10(13)12(15-2)9-6-4-3-5-8(9)11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDFWADTRPHTIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472484 | |
| Record name | 2-bromo-1,4-dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64648-81-3 | |
| Record name | 2-bromo-1,4-dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-Bromo-1,4-dimethoxynaphthalene in organic synthesis?
A1: this compound serves as a precursor for generating the reactive intermediate, 1,4-Dimethoxy-2,3-didehydronaphthalene, via dehydrobromination. [] This reactive intermediate, often referred to as an aryne, can be trapped by various dienophiles like furan or 2-methylfuran in Diels-Alder reactions. This approach allows the synthesis of complex polycyclic compounds, particularly those containing the naphtho[2,3-c]furan core structure. [, ]
Q2: Can you provide an example of how this compound has been utilized to synthesize a specific target molecule?
A2: Researchers have successfully employed this compound in the synthesis of Naphtho[2,3-c]furan-4,9-dione. [] This involved reacting the generated 1,4-Dimethoxy-2,3-didehydronaphthalene with furan, followed by subsequent chemical transformations to yield the desired Naphtho[2,3-c]furan-4,9-dione. This approach highlights the utility of this compound in constructing specific polycyclic frameworks. []
Q3: Apart from furan derivatives, have other reagents been explored in reactions with this compound under aryne-forming conditions?
A3: Yes, research has investigated the reaction of this compound with nitriles under aryne-forming conditions. [] This exploration aimed to understand the reactivity profile of the generated aryne intermediate and its potential for forming diverse chemical structures beyond those accessible through Diels-Alder reactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

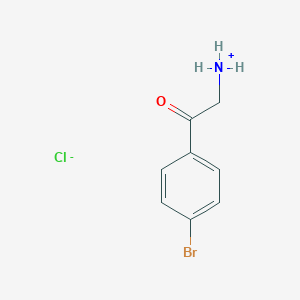


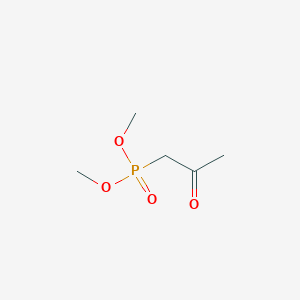
![N-[2-(Benzoylsulfanyl)propanoyl]glycine](/img/structure/B104375.png)
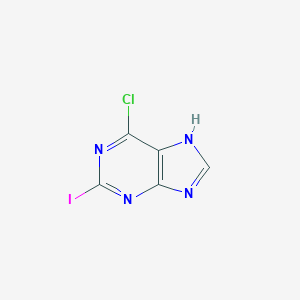

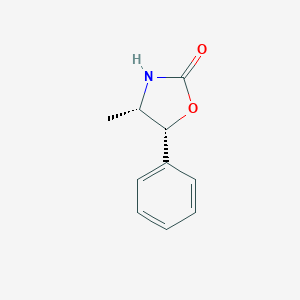
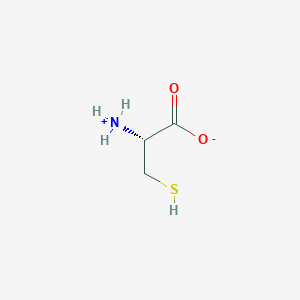
![2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one](/img/structure/B104394.png)
